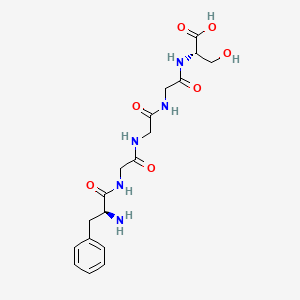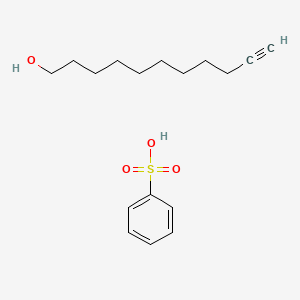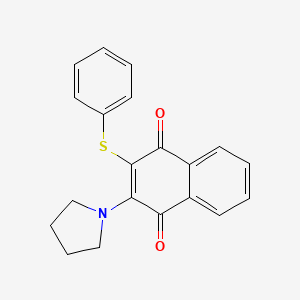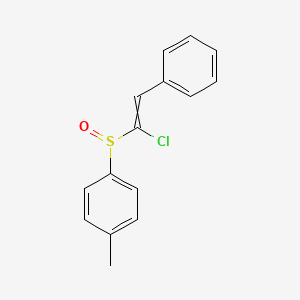![molecular formula C13H19N2O6PS B14231082 6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid CAS No. 503086-97-3](/img/structure/B14231082.png)
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid is an organic compound that belongs to the class of phosphorothioates This compound is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to a sulfur atom, and a hexanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid typically involves the following steps:
Formation of the Phosphorothioate Group: The phosphorothioate group can be introduced by reacting a suitable phosphorus compound with a sulfur source. For example, a dialkyl phosphite can be reacted with sulfur to form a dialkyl phosphorothioate.
Attachment of the 4-Nitrophenoxy Group: The 4-nitrophenoxy group can be introduced by reacting the phosphorothioate intermediate with 4-nitrophenol under suitable conditions, such as in the presence of a base.
Formation of the Hexanoic Acid Moiety: The hexanoic acid moiety can be introduced by reacting the intermediate with a suitable hexanoic acid derivative, such as hexanoyl chloride, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for yield and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium boroh
Properties
CAS No. |
503086-97-3 |
|---|---|
Molecular Formula |
C13H19N2O6PS |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
6-[[methoxy-(4-nitrophenoxy)phosphinothioyl]amino]hexanoic acid |
InChI |
InChI=1S/C13H19N2O6PS/c1-20-22(23,14-10-4-2-3-5-13(16)17)21-12-8-6-11(7-9-12)15(18)19/h6-9H,2-5,10H2,1H3,(H,14,23)(H,16,17) |
InChI Key |
KZLVOFUKFGBQHC-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(NCCCCCC(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)


![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2-fluoro-4-hydroxyphenyl)ethyl]phenol](/img/structure/B14231037.png)
![S-{4-[(4-Isocyanophenyl)ethynyl]phenyl} ethanethioate](/img/structure/B14231045.png)



![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![N-[7-(Hydroxyamino)-7-oxoheptyl]pyridine-2-carboxamide](/img/structure/B14231075.png)

